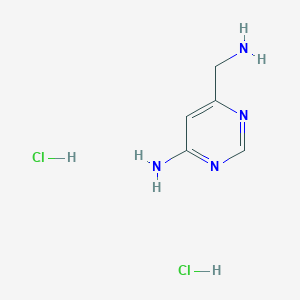

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride

説明

特性

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-2-4-1-5(7)9-3-8-4;;/h1,3H,2,6H2,(H2,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXJTQFQBBDZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aminolysis of 4,6-Dichloropyrimidine Derivatives

One common industrially viable method involves starting from 4,6-dichloropyrimidine, which is readily available and inexpensive. The process includes:

Step 1: Selective aminolysis

4,6-dichloropyrimidine is reacted with ammonia or an aminated compound under mild heating (30–60 °C) and atmospheric pressure. This selectively replaces the chlorine at the 4-position with an amino group, yielding 4-amino-6-chloropyrimidine intermediate. The molar ratio of 4,6-dichloropyrimidine to ammonia is typically 1:2 to 1:8 to ensure complete conversion. The reaction proceeds until residual dichloropyrimidine is less than 0.1% by peak area analysis, indicating high conversion and purity.

This step benefits from mild conditions, low cost, and high yield with minimal impurities, suitable for scale-up.Step 2: Aminomethylation at the 6-position

The 4-amino-6-chloropyrimidine intermediate undergoes nucleophilic substitution with aminomethyl reagents or via reductive amination strategies to introduce the aminomethyl group at the 6-position. This can be achieved by reacting with formaldehyde and ammonia or other aminomethyl donors under alkaline catalysis and reflux conditions.

The reaction is followed by purification steps such as crystallization or filtration to isolate the aminomethylated product.Step 3: Formation of Dihydrochloride Salt

The free base of 6-(aminomethyl)pyrimidin-4-amine is treated with hydrochloric acid in stoichiometric amounts to form the dihydrochloride salt, enhancing stability, solubility, and ease of handling.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + NH3, 30-60 °C | 4-Amino-6-chloropyrimidine intermediate | High purity, low residual dichloride |

| 2 | Aminomethyl donor + alkaline catalyst, reflux | 6-(Aminomethyl)pyrimidin-4-amine | Requires controlled pH and temperature |

| 3 | HCl (stoichiometric) | Dihydrochloride salt formation | Improves stability and crystallinity |

Cyclization from Cyanoacetate and Urea Derivatives

Another synthetic approach involves the cyclization of precursors such as cyanoacetate and urea to form substituted pyrimidines, followed by functional group modifications:

Cyclization Reaction

Sodium metal is dissolved in an appropriate solvent (e.g., ethanol), then cyanoacetate is added dropwise, followed by urea. The mixture is refluxed to promote cyclization, yielding 4-amino-2,6-dihydroxypyrimidine derivatives.

The reaction is followed by filtration, pH adjustment, and drying to isolate the pyrimidinedione intermediate.Methylation and Amination

The pyrimidinedione intermediate undergoes methylation (or alkoxylation) using methylating agents and phase transfer catalysts under heat (60–80 °C) to yield methoxypyrimidine derivatives. Subsequent amination steps introduce the amino and aminomethyl groups at the 4- and 6-positions, respectively.

This method avoids toxic reagents like phosphorus oxychloride and reduces byproduct formation, offering a greener and more efficient route.

Synthesis via Formylaminopropionitrile and Acetamidine Salts

A more complex but precise method involves:

- Reacting α-formyl-β-formylaminopropionitrile sodium salt with acetamidine hydrochloride in solvents such as ethanol.

- This forms 2-methyl-4-amino-5-formylaminomethylpyrimidine intermediates.

- Hydrolysis and purification yield 4-amino-5-aminomethyl-2-methylpyrimidine, a close analog to the target compound.

- Lewis acid catalysts (e.g., iron(II), cobalt(II), zinc(II) salts) may be used to improve yields and selectivity.

This method is more suitable for analog synthesis but provides insights into selective functionalization of pyrimidine rings relevant to the target compound.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Aminolysis of 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine, NH3, aminomethyl donor | Selective amination, substitution, salt formation | High yield, simple, industrially scalable | Requires careful control of substitution |

| Cyclization of cyanoacetate and urea | Cyanoacetate, urea, sodium, methylating agent | Cyclization, methylation, amination | Green, avoids toxic reagents, cost-effective | Multi-step, intermediate sensitive to hydrolysis |

| Formylaminopropionitrile + acetamidine | α-Formyl-β-formylaminopropionitrile, acetamidine salts | Condensation, hydrolysis, purification | Precise functionalization, high purity | More complex, less direct for target compound |

Research Findings and Optimization Notes

Reaction Conditions: Mild temperatures (30–60 °C) and atmospheric pressure favor selective amination of chloropyrimidines, minimizing side reactions. Higher temperatures (reflux) are used for substitution and methylation steps to improve yields.

Catalysts: Alkaline catalysts and phase transfer catalysts enhance nucleophilic substitution efficiency in alkoxylation and amination steps. Lewis acids can be used for pyrimidine ring formation and functionalization.

Purification: The dihydrochloride salt form of 6-(aminomethyl)pyrimidin-4-amine crystallizes well, facilitating isolation and purification. Crystallization conditions may require dry solvents to avoid hygroscopicity issues.

Environmental and Safety Considerations: Methods avoiding phosphorus oxychloride and minimizing chlorinated intermediates reduce toxicity and environmental impact.

科学的研究の応用

Antiviral Activity

Recent studies have shown that pyrimidine derivatives, including 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, exhibit antiviral properties. For instance, certain substituted pyrimidines have been found to inhibit viral protein maturation, preventing the assembly of new virions. This mechanism positions them as potential candidates for antiviral drug development .

Anti-inflammatory Properties

Research indicates that compounds like this compound can inhibit nitric oxide (NO) production in immune cells, which is crucial for inflammatory responses. In vitro assays demonstrated that these compounds significantly reduce NO levels, suggesting their utility in treating inflammatory diseases .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. They serve as structural components in various antibiotics and have been studied for their effectiveness against bacterial strains .

Case Study 1: Antiviral Screening

In a pilot screening study, several pyrimidine derivatives were tested for their ability to suppress NO production in mouse peritoneal cells. Among these, this compound showed a significant reduction in NO levels at concentrations as low as 2.5 µM . This suggests its potential as a therapeutic agent against viral infections.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on the effects of various substituted pyrimidines revealed that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in macrophages. This was attributed to their ability to interfere with signaling pathways involved in immune activation .

Data Table: Biological Activities of Pyrimidine Derivatives

作用機序

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. The exact pathways depend on the specific application and the biological system in which it is used.

類似化合物との比較

Structural and Functional Differences

The table below compares key pyrimidine-based compounds with 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride:

Physicochemical Properties

- Solubility: The dihydrochloride form of 6-(Aminomethyl)pyrimidin-4-amine enhances water solubility compared to neutral analogs like 6-Chloro-N,N-dimethylpyrimidin-4-amine.

- Stability : Protonation at pyrimidine nitrogen atoms (as in hydrochloride salts) improves thermal stability, critical for storage and handling.

Drug Development

Radiolabeling Studies

- The iodine-substituted analog (6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride) enables SPECT/CT imaging via 99mTc incorporation.

生物活性

6-(Aminomethyl)pyrimidin-4-amine dihydrochloride (CAS No. 1523618-18-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an aminomethyl group at the 6-position. Its unique structure contributes to its interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-(aminomethyl)pyrimidin-4-amine, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that certain pyrimidine derivatives can suppress nitric oxide (NO) production in immune cells, which is a key mediator in inflammatory responses. For instance, compounds similar to 6-(aminomethyl)pyrimidin-4-amine have shown IC50 values in the low micromolar range for NO inhibition, indicating potent anti-inflammatory activity .

3. Cytotoxicity and Antiproliferative Activity

Preliminary studies suggest that 6-(aminomethyl)pyrimidin-4-amine may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. In particular, derivatives with similar structures have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of 6-(aminomethyl)pyrimidin-4-amine can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and nitric oxide synthase (NOS), thereby reducing pro-inflammatory mediators .

- Receptor Interaction : It may also bind to receptors involved in cell signaling pathways that regulate proliferation and apoptosis, leading to altered cellular responses .

Case Studies

-

In Vitro Studies on NO Production : A study evaluated the effects of various pyrimidine derivatives on NO production in mouse peritoneal cells. Compounds were tested at concentrations ranging from 2.5 µM to 50 µM, with significant suppression observed at higher concentrations .

Compound IC50 (µM) Effect on NO Production B12 2 Nearly complete suppression B8 36 Moderate suppression Celecoxib 0.04 Benchmark for comparison - Antimicrobial Activity Evaluation : A series of pyrimidine derivatives were screened against common bacterial pathogens, revealing that some exhibited MIC values as low as 10 µg/mL, indicating strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing 6-chloropyrimidine derivatives with ammonia or amines in ethanol with catalytic HCl (0.01–0.1 mol%) under inert atmosphere. Reaction time (8–12 hours) and temperature (70–80°C) are critical for yield optimization. Post-synthesis, HCl is often added to precipitate the dihydrochloride salt. Recrystallization from ethanol/water mixtures improves purity .

- Data Consideration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via melting point analysis (e.g., 535–537 K observed in similar pyrimidinium chlorides) .

Q. How can researchers ensure the purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase (acetonitrile:0.1% trifluoroacetic acid in water, 70:30), UV detection at 254 nm. Purity ≥98% is typical for research-grade material .

- Spectroscopy : FTIR (amine N-H stretch ~3300 cm⁻¹; pyrimidine ring vibrations ~1600 cm⁻¹) and ¹H NMR (δ 6.5–8.5 ppm for aromatic protons; δ 4.0–5.0 ppm for aminomethyl groups) .

- Contradiction Handling : Discrepancies in spectroscopic data may arise from residual solvents or counterion effects. Repeat analyses under anhydrous conditions or use elemental analysis (C, H, N, Cl) for validation .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under varying pH and temperature?

- Methodological Answer :

- Stability Studies : Store samples in amber vials at 4°C with desiccants. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Buffered solutions (pH 2–6) are stable, while alkaline conditions (pH >8) promote decomposition .

- Mechanistic Insight : Protonation at the pyrimidine nitrogen (para to the aminomethyl group) enhances stability, as seen in similar hydrochloride salts. Hydrogen bonding with chloride ions further stabilizes the crystalline lattice .

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to cross-validate results. For example, discrepancies in IC50 values may arise from assay interference (e.g., chloride ion concentration affecting protein interactions).

- Data Normalization : Include internal standards (e.g., dopamine hydrochloride for solubility controls) and account for batch-to-batch variability in dihydrochloride salt hydration .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with PyRx to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Parameterize protonation states using MarvinSketch (pH 7.4).

- MD Simulations : GROMACS with CHARMM36 force field to assess stability of hydrogen bonds between the aminomethyl group and active-site residues (e.g., Asp27 in DHFR) .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying this compound’s reactivity?

- Guiding Principle : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles). For example:

- Theoretical : Pyrimidine reactivity under acidic conditions.

- Technical : Optimize HPLC gradients for byproduct detection .

- Validation : Replicate synthesis and analysis across 3 independent labs to confirm reproducibility, referencing pharmacopeial guidelines for heavy metal limits (<20 μg/g) and sulfated ash tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。